molecular formula C18H30N4O B5091905 N-(2,5-dimethylphenyl)-N'-[2-(4-propylpiperazin-1-yl)ethyl]urea

N-(2,5-dimethylphenyl)-N'-[2-(4-propylpiperazin-1-yl)ethyl]urea

Cat. No.: B5091905
M. Wt: 318.5 g/mol
InChI Key: WRLLUBWPBUHIQT-UHFFFAOYSA-N
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Description

“N-(2,5-dimethylphenyl)-N’-[2-(4-propylpiperazin-1-yl)ethyl]urea” is a synthetic organic compound that belongs to the class of ureas. Compounds in this class are known for their diverse applications in medicinal chemistry, agriculture, and materials science. The specific structure of this compound suggests potential interactions with biological systems, making it a candidate for pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,5-dimethylphenyl)-N’-[2-(4-propylpiperazin-1-yl)ethyl]urea” typically involves the reaction of 2,5-dimethylaniline with an isocyanate derivative, followed by the introduction of the piperazine moiety. The reaction conditions often include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux conditions
  • Catalysts: Base catalysts like triethylamine

Industrial Production Methods

Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes:

  • Continuous flow reactors for better control of reaction conditions
  • Use of automated systems for precise addition of reagents
  • Implementation of purification techniques like crystallization or chromatography

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions may target the urea linkage.

    Substitution: Substitution reactions can occur at the aromatic ring or the piperazine nitrogen.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride or catalytic hydrogenation

    Substitution: Halogenating agents like bromine or chlorinating agents

Major Products

  • Oxidation may yield N-oxide derivatives.
  • Reduction can produce amine derivatives.
  • Substitution reactions can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

Chemistry

  • Used as a building block for more complex molecules.
  • Studied for its reactivity and stability under various conditions.

Biology

  • Potential applications in drug discovery due to its interaction with biological targets.
  • Investigated for its effects on cellular pathways and enzyme inhibition.

Medicine

  • Explored as a candidate for therapeutic agents, particularly in the treatment of neurological disorders.
  • Studied for its pharmacokinetics and pharmacodynamics.

Industry

  • Utilized in the development of new materials with specific properties.
  • Applied in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of “N-(2,5-dimethylphenyl)-N’-[2-(4-propylpiperazin-1-yl)ethyl]urea” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways. The exact pathways and targets depend on the specific application and require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dimethylphenyl)-N’-[2-(4-methylpiperazin-1-yl)ethyl]urea
  • N-(2,5-dimethylphenyl)-N’-[2-(4-ethylpiperazin-1-yl)ethyl]urea

Uniqueness

  • The propyl group on the piperazine ring may confer unique pharmacological properties.
  • Differences in the side chain length and substitution pattern can affect the compound’s reactivity and biological activity.

This structure should provide a comprehensive overview of the compound For specific details, consulting scientific literature and experimental data is recommended

Properties

IUPAC Name

1-(2,5-dimethylphenyl)-3-[2-(4-propylpiperazin-1-yl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N4O/c1-4-8-21-10-12-22(13-11-21)9-7-19-18(23)20-17-14-15(2)5-6-16(17)3/h5-6,14H,4,7-13H2,1-3H3,(H2,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRLLUBWPBUHIQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)CCNC(=O)NC2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669731
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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